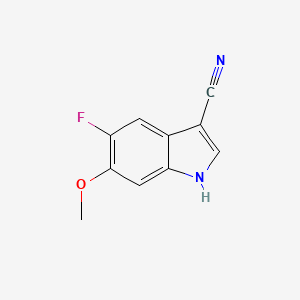

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c1-14-10-3-9-7(2-8(10)11)6(4-12)5-13-9/h2-3,5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIJREMECTYCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=C2C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile typically involves the reaction of 5-fluoroindole with methoxyacetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a combination of fluorine, methoxy, and nitrile groups on the indole ring, gives it distinct chemical and biological properties, making it valuable in various research applications.

Scientific Research Applications

This compound is used in scientific research across multiple disciplines:

- Chemistry It serves as a building block in the synthesis of more complex molecules.

- Biology It is studied for potential biological activities, including antiviral and anticancer properties.

- Medicine It is investigated for potential therapeutic applications in treating various diseases.

- Industry It is utilized in the development of new materials and chemical processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Research indicates it may inhibit specific enzymes involved in critical cellular processes. It has also been investigated for its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.

Antimicrobial Activity :

The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. The mechanism involves disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

- Antitumor Activity: Research on indole derivatives has shown that specific substitutions at the 5-position of the indole ring, such as 5-F substitution, can produce enhanced potency in antitumor activity .

- Anticancer Activity: Studies on various indole derivatives have identified compounds with significant anticancer activity across multiple cancer cell lines. For example, one compound displayed 78.76% growth inhibition in leukemia cells . Halogen substitutions, particularly chloro and bromo groups, can significantly enhance anticancer activity .

- CB2R PET Radioligands: 5-fluoro-N-methyl-1H-indole-2-carboxamide has been explored in the development of cannabinoid receptor type 2 (CB2R) PET radioligands .

- I3C Derivatives: Synthetic I3C derivatives with substitutions at the indole nitrogen have shown increased efficacy against human breast cancer cells . N-alkoxy substituents, particularly N-propoxy and N-butoxy I3C, significantly enhance growth arrest responses .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

5-Methyl-3-phenyl-1H-indole-2-carbonitrile

- Substituents : Methyl (position 5), phenyl (position 3), carbonitrile (position 2).

- Key Data : Melting point = 168°C; IR peaks at 2189 cm⁻¹ (C≡N); ¹H-NMR δ 1.81 (CH₃).

- Comparison: The phenyl group at position 3 increases steric bulk compared to the target compound’s carbonitrile at position 3. The methyl group at position 5 (vs.

4-Fluoro-1H-indole-3-carbonitrile

- Substituents : Fluorine (position 4), carbonitrile (position 3).

- Key Data : Structural similarity score = 0.83 (vs. target compound).

- Comparison : Fluorine at position 4 instead of 5 alters electronic distribution. The absence of a methoxy group reduces solubility and may impact binding interactions in biological targets .

5-Fluoro-1H-indole-3-carbaldehyde

- Substituents : Fluorine (position 5), formyl (position 3).

- Key Data : Structural similarity score = 0.95.

- Comparison : The formyl group (electron-withdrawing) at position 3 contrasts with the carbonitrile group. This difference may influence nucleophilic reactivity and hydrogen-bonding capacity .

Physical and Spectral Properties

Notes:

- The target compound’s methoxy group is expected to downfield-shift adjacent protons in ¹H-NMR.

- Fluorine’s electronegativity increases the C≡N IR stretching frequency compared to non-fluorinated analogs.

Biological Activity

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data on the biological activity of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluorine atom and methoxy group significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8FN3O |

| Molecular Weight | 207.19 g/mol |

| IUPAC Name | 5-Fluoro-6-methoxyindole-3-carbonitrile |

| Solubility | Soluble in organic solvents |

| Melting Point | 120-125 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific enzymes involved in critical cellular processes, including:

- Kinase Inhibition : It has shown potential in inhibiting protein kinases, which are crucial for cell signaling pathways.

- Cell Cycle Regulation : The compound may induce cell cycle arrest, particularly at the G2/M phase, affecting cancer cell proliferation.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

- In Vitro Studies : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves apoptosis induction and inhibition of cell proliferation.

- Case Study : A recent study showed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. The mechanism involves disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Fluoroindole | Moderate anticancer | Apoptosis induction |

| 6-Methoxyindole | Antimicrobial | Cell wall synthesis inhibition |

| 5-Fluoro-6-methoxyindole | Strong anticancer & antimicrobial | Kinase inhibition & apoptosis induction |

Q & A

What are the optimal synthetic routes for 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile, and how can reaction yields be improved?

Level: Advanced

Methodological Answer:

The synthesis of this compound often involves multi-step protocols. For example, fluorination and methoxy group introduction require precise control of electrophilic substitution conditions. A reported method involves using Selectfluor for fluorination at the 5-position , followed by methoxylation using methyl iodide under basic conditions. To improve yields (e.g., from 42% to >60%):

- Optimize reaction time and temperature (e.g., 12–24 hours at 60–80°C).

- Use catalytic systems like CuI/PEG-400 to enhance nitrile group formation .

- Monitor intermediates via TLC or HPLC to minimize side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.